[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid
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Description
“[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C19H19F3N2O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 4-methoxyphenyl group, a 2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl group, and an aminoacetic acid group . The molecular weight is 384.43 .
Scientific Research Applications
Antimicrobial Activity
The compound, through its derivatives, has demonstrated potential in antimicrobial applications. Research on 1,2,4-triazol-3-one derivatives incorporating a structure similar to [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid showed good activity against various microorganisms compared to ampicillin. This suggests its utility in the development of new antimicrobial agents (Fandaklı et al., 2012).
Anticancer Potential
Another significant area of application is in anticancer research, where derivatives of the compound were screened for anticancer activity against a panel of 60 cancer cell lines derived from various cancer types. The study suggests that these compounds hold promise in the development of new anticancer therapies (Bekircan et al., 2008).
Synthetic Efficiency
In synthetic chemistry, the compound's derivatives have been explored for enhancing synthetic efficiencies. Research demonstrates the use of OxymaPure/DIC for the synthesis of α-ketoamide derivatives related to this compound, showing superiority in yield and purity over traditional methods. This finding highlights its role in improving the synthesis of complex organic compounds (El‐Faham et al., 2013).
Novel Natural Products Isolation
Exploratory research into the isolation of novel natural products also encompasses compounds with structural similarities to this compound. Such studies contribute to the discovery of new compounds with potential applications in medicine and materials science (Kirmizigul et al., 2003).
properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-16-7-5-15(6-8-16)24(12-18(26)27)11-17(25)23-10-13-3-2-4-14(9-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAMLBWPZIHEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123450 |
Source
|
Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142204-36-1 |
Source
|
Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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